molecular formula C6H14N2O B011824 N-(2-Dimethylaminoethyl)-N-methylformamide CAS No. 105669-53-2

N-(2-Dimethylaminoethyl)-N-methylformamide

Cat. No. B011824
M. Wt: 130.19 g/mol
InChI Key: CSLBJRKWKVBRSQ-UHFFFAOYSA-N
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Patent
US07189716B2

Procedure details

A 5-liter three-necked round bottom flask was equipped with an overhead mechanical stirrer under nitrogen, the flask was charged with THF (1 L) and cooled to −78° C. To this stirred solution was added tert-butyllithium (1.7 M solution in pentane) (800 mL, 1.36 mol) via canula followed by 2-methoxypyridine (132.2 g, 1.21 mol) at −78° C. The mixture was stirred for 1 h at −78° C. To the mixture was added N-formyl-N,N′,N′-trimethylethylenediamine (176 mL, 1.37 mol) dropwise at −78° C. The reaction mixture was stirred for ca. 30 min at −78° C. before warming to −23° C. over ca. 30 min. To the mixture at −23° C. was added ethylene glycol dimethyl ether (1 L) followed by n-butyllithium (2.5 M solution in hexane) (800 mL, 2.0 mol). The resulting mixture was stirred for ca. 2 h during which time the reaction mixture turned deep green. A 12-L 4-necked round flask was charged with iodine (571 g, 2.25 mol) and ethylene glycol dimethyl ether (2 L) and the resultant solution was cooled to −78° C. The contents of the 5-L flask were transferred via canula to the mixture of iodine and ethylene glycol dimethyl ether in the 12-L flask at −78° C. After the addition was complete, the reaction mixture was stirred for an additional 1 h at −78° C. The cooling bath was removed and the mixture was allowed to warm to about 0° C. and treated with 2 L of water and 2 L of 1 N hydrochloric acid. Methyl t-butyl ether (2 L) was added and the layers were separated. The aqueous layer was extracted with 2×1 L of methyl t-butyl ether. The combined organic layers were washed with saturated Na2S2O3 (1.2 L), brine (1.2 L), dried over Na2SO4. After concentration in vacuo, the thick slurry was diluted with hexane (1 L). The mixture was cooled with an ice/water bath for ca. 30 min. The precipitate was filtered and dried in vacuum to yield the title compound as a light yellow solid. 1H NMR (300 MHz, CDCl3) δ 10.22 (s, 1H), 7.86 (1H, d, J=5.3 Hz), 7.54 (1H, d, J=5.3 Hz), 4.06 (3H, s). LCMS (M+H)+ m/z 364 (t=2.26 min.).
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
132.2 g
Type
reactant
Reaction Step Four
Quantity
176 mL
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
reactant
Reaction Step Six
Quantity
571 g
Type
reactant
Reaction Step Seven
Quantity
2 L
Type
solvent
Reaction Step Seven
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.[CH:14](N(C)CCN(C)C)=[O:15].C([Li])CCC.[I:28]I>COCCOC.C1COCC1>[I:28][C:12]1[CH:11]=[CH:10][N:9]=[C:8]([O:7][CH3:6])[C:13]=1[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
132.2 g
Type
reactant
Smiles
COC1=NC=CC=C1
Step Five
Name
Quantity
176 mL
Type
reactant
Smiles
C(=O)N(CCN(C)C)C
Step Six
Name
Quantity
800 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Seven
Name
Quantity
571 g
Type
reactant
Smiles
II
Name
Quantity
2 L
Type
solvent
Smiles
COCCOC
Step Eight
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5-liter three-necked round bottom flask was equipped with an overhead mechanical stirrer under nitrogen
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for ca. 30 min at −78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
before warming to −23° C. over ca. 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for ca. 2 h during which time the reaction mixture
Duration
2 h
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 1 h at −78° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to about 0° C.
ADDITION
Type
ADDITION
Details
treated with 2 L of water and 2 L of 1 N hydrochloric acid
ADDITION
Type
ADDITION
Details
Methyl t-butyl ether (2 L) was added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 2×1 L of methyl t-butyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with saturated Na2S2O3 (1.2 L), brine (1.2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
ADDITION
Type
ADDITION
Details
the thick slurry was diluted with hexane (1 L)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled with an ice/water bath for ca. 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(C(=NC=C1)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.